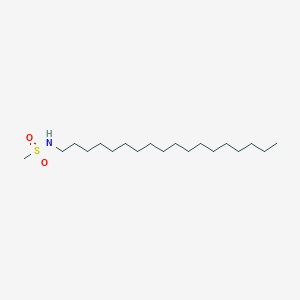
N-Octadecylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecylmethanesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group this compound, specifically, features a long octadecyl chain, making it a unique member of this class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Octadecylmethanesulfonamide can be synthesized through the reaction of octadecylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
CH3SO2Cl+C18H37NH2→CH3SO2NHC18H37+HCl
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pH, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Octadecylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Octadecylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its long hydrophobic chain makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-Octadecylmethanesulfonamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide: Lacks the long hydrophobic chain, making it less effective in membrane interactions.
Octadecylamine: Does not have the sulfonamide group, limiting its reactivity in certain chemical reactions.
N-Octadecylbenzenesulfonamide: Similar structure but with a benzene ring, which may alter its chemical properties and applications.
Uniqueness: N-Octadecylmethanesulfonamide’s combination of a long hydrophobic chain and a reactive sulfonamide group makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions while also interacting effectively with biological membranes.
Eigenschaften
CAS-Nummer |
53715-26-7 |
|---|---|
Molekularformel |
C19H41NO2S |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
N-octadecylmethanesulfonamide |
InChI |
InChI=1S/C19H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,21)22/h20H,3-19H2,1-2H3 |
InChI-Schlüssel |
SPDUFDRDENVXOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















